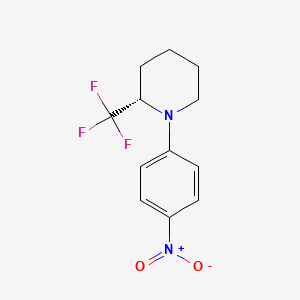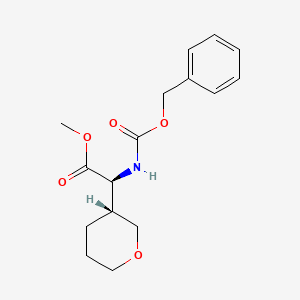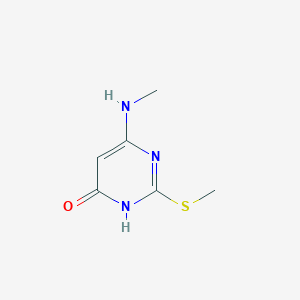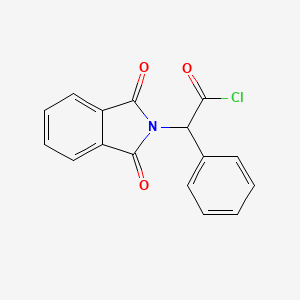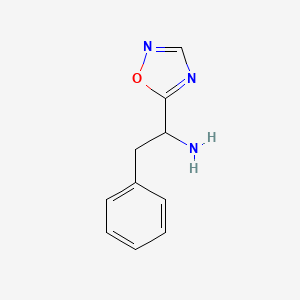
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine is a compound that features a 1,2,4-oxadiazole ring attached to a phenylethanamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The 1,2,4-oxadiazole ring is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine can be achieved through several routes:
-
Two-Stage Protocol: : This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases. The O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid is performed in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .
-
One-Pot Synthesis: : This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily dimethyl sulfoxide) in the presence of inorganic bases .
-
Oxidative Cyclization: : This method includes diverse oxidative cyclizations, which have found modest application in drug design .
Analyse Chemischer Reaktionen
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products depending on the reaction conditions .
-
Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as ammonium formate and palladium on carbon, leading to the formation of acylamidine, acylguanidine, and diacylguanidine derivatives .
-
Substitution: : The compound can undergo substitution reactions, particularly at the phenylethanamine moiety, where different substituents can be introduced to modify its properties .
Wissenschaftliche Forschungsanwendungen
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a scaffold in drug design due to its bioisosteric properties. It has been explored for its potential anti-inflammatory, anti-cancer, and anti-infective activities .
-
Agricultural Chemistry: : The compound and its derivatives have shown promising results as antibacterial and antifungal agents in agricultural applications .
-
Material Science: : The 1,2,4-oxadiazole ring is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes .
Wirkmechanismus
The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes .
-
Signal Pathways: : It can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine can be compared with other similar compounds:
-
1,2,3-Oxadiazole: : This isomer has different electronic properties and reactivity compared to the 1,2,4-oxadiazole ring .
-
1,2,5-Oxadiazole: : Another isomer with distinct chemical behavior and applications .
-
1,3,4-Oxadiazole: : This isomer is also used in medicinal chemistry but has different stability and reactivity profiles .
The uniqueness of this compound lies in its specific ring structure, which provides a balance of stability and reactivity, making it a versatile scaffold in various applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI-Schlüssel |
KYXPPKPFNHSARQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=NC=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


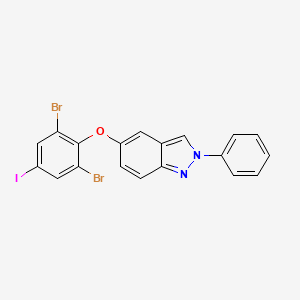



![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

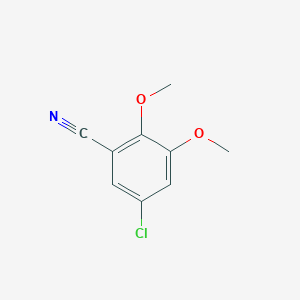
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
